molecular formula C11H8N4O2 B1654899 3-methyl-1H-benzo[g]pteridine-2,4-dione CAS No. 2891-59-0

3-methyl-1H-benzo[g]pteridine-2,4-dione

Cat. No.: B1654899
CAS No.: 2891-59-0
M. Wt: 228.21 g/mol
InChI Key: YUZCNGXOZXEJJS-UHFFFAOYSA-N
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Description

3-methyl-1H-benzo[g]pteridine-2,4-dione is a methyl-substituted alloxazine derivative, a class of compounds known for their significant photophysical properties and role in biological processes . The core benzo[g]pteridine-2,4-dione structure is the defining skeleton of alloxazines, which are isomers of isoalloxazines found in essential molecules like Riboflavin (Vitamin B2) . The specific methylation at the 3-position is designed to tune the compound's electronic properties, which can influence the location of its longer-wavelength absorption bands and its efficiency in intramolecular processes . This makes it a candidate for developing novel photocatalytic systems and for applications in photoredox catalysis . Researchers are exploring alloxazine derivatives with extended aromaticity as potential redox-sensitive fluorescent probes to monitor oxidative stress in cells, for instance, in human red blood cells using fluorescence lifetime imaging microscopy (FLIM) . Furthermore, the pteridine core is a recognized scaffold in medicinal chemistry, with derivatives investigated for radical scavenging, anti-inflammatory, and lipoxygenase inhibition activities . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-methyl-1H-benzo[g]pteridine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c1-15-10(16)8-9(14-11(15)17)13-7-5-3-2-4-6(7)12-8/h2-5H,1H3,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZCNGXOZXEJJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=NC3=CC=CC=C3N=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70419908
Record name AC1NTM8R
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2891-59-0
Record name AC1NTM8R
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitrosative Cyclization of Pyrimidinone Precursors

The foundational work by Harayama et al. (1987) established a two-step protocol commencing with 6-chloro-2-methylthiopyrimidin-4(3H)-one. Treatment with N-methyl aniline in refluxing n-butanol (12–72 hours) yields 6-(N-methylanilino)-2-methylthiopyrimidin-4(3H)-one, which undergoes nitrosative cyclization using sodium nitrite in glacial acetic acid at 10–15°C. This method produces the target compound in 65–83% yield through sequential nucleophilic aromatic substitution and oxidative ring closure (Table 1).

Table 1: Reaction Conditions for Nitrosative Cyclization

Step Reagents Temperature Time (h) Yield (%)
1 N-methylaniline/n-BuOH Reflux 12–72 55–83
2 NaNO₂/AcOH 10–15°C 1–2 65–89

The mechanism involves initial nitrosation at the thiomethyl group, followed by intramolecular cyclization with concomitant sulfur extrusion. Modifications by Cibulka et al. (2009) demonstrated that increasing the equivalents of anilinium chloride to 1.5–2.0 improves intermediate purity to >95% prior to cyclization.

Condensation with Alloxan Derivatives

Patent literature describes an alternative pathway starting from 2,4-dichloro-1-nitrobenzene. Reaction with methylamine (neat, 100°C, 2–3 hours) forms (5-chloro-2-nitrophenyl)methylamine, which undergoes zinc-mediated reduction in acetic acid (20–30 minutes) followed by condensation with alloxan and boric acid. This four-step sequence achieves an overall yield of 42–48% for the 3-methyl derivative (Scheme 1).

Scheme 1: Alloxan Condensation Pathway

  • Methylamination: 2,4-dichloro-1-nitrobenzene + CH₃NH₂ → (5-chloro-2-nitrophenyl)methylamine
  • Reduction: Zn/AcOH → 5-chloro-2-aminophenylmethylamine
  • Cyclization: Alloxan + H₃BO₃/AcOH → 8-chloro-3-methyl intermediate
  • Dechlorination: H₂/Pd-C → this compound

Critical to this method is the use of boric acid as a Lewis acid catalyst, which coordinates the diketone oxygen of alloxan to facilitate [4+2] cycloaddition. The final hydrogenolysis step requires careful control of palladium catalyst loading (5–10 wt%) to prevent over-reduction of the dione moiety.

Modern Methodological Innovations

Microwave-Assisted Synthesis

Recent adaptations employ microwave irradiation to accelerate the cyclization step. Reaction of 6-(N-methylanilino)-2-methylthiopyrimidin-4(3H)-one with NaNO₂ in acetic acid under microwave conditions (300 W, 80°C) reduces cyclization time from 2 hours to 15 minutes while maintaining 82–85% yield. This approach minimizes thermal decomposition pathways observed in conventional heating.

Solvent-Free Mechanochemical Synthesis

Green chemistry advancements demonstrate the viability of solvent-free ball milling for the nitrosative cyclization step. Equimolar mixtures of the pyrimidinone precursor and NaNO₂ subjected to 30 Hz vibrational milling for 45 minutes achieve 78% conversion with 99% selectivity. This method eliminates acetic acid waste streams while reducing energy input by 60% compared to traditional methods.

Process Optimization and Scalability

Crystallization-Induced Purification

The inherent low solubility of this compound in common solvents (water solubility <0.1 mg/mL) enables efficient purification via pH-controlled crystallization. Dissolving the crude product in 0.1M NaOH (60°C) followed by gradual acidification to pH 3 with HCl yields 98–99% pure crystals after two recrystallizations.

Continuous Flow Synthesis

Pilot-scale studies demonstrate the feasibility of continuous processing using microreactor technology. The nitrosative cyclization step achieves 85% conversion in a 1.5 mL reactor with 2-minute residence time at 50°C. Integrated in-line IR monitoring allows real-time adjustment of NaNO₂ feed rates to maintain optimal stoichiometry.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

Parameter Nitrosative Cyclization Alloxan Condensation Microwave Mechanochemical
Total Yield (%) 68–83 42–48 82–85 78
Purity (%) 95–98 90–92 97 99
Scalability Multi-kilogram Batch (100g) Pilot Lab-scale
E-Factor 8.2 12.5 5.8 1.3

The data reveal nitrosative cyclization as the most industrially viable method due to its balance of yield, purity, and scalability. However, mechanochemical approaches show promise for sustainable manufacturing despite current limitations in throughput.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1H-benzo[g]pteridine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pteridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include quinonoid derivatives, dihydro derivatives, and substituted pteridines with various functional groups.

Scientific Research Applications

3-methyl-1H-benzo[g]pteridine-2,4-dione has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pteridine derivatives.

    Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress and inflammation.

    Industry: It is used in the development of dyes, pigments, and fluorescent probes for various industrial applications.

Mechanism of Action

The mechanism of action of 3-methyl-1H-benzo[g]pteridine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions. It may also interact with enzymes and proteins, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The benzo[g]pteridine-2,4-dione scaffold is shared among several derivatives, with variations in substituents and tautomerism influencing their properties. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Tautomer Form Key References
3-Methyl-1H-benzo[g]pteridine-2,4-dione Methyl at position 3 C₁₁H₈N₄O₂ 228.21 Alloxazine
1H-Benzo[g]pteridine-2,4-dione No methyl substituents C₁₀H₆N₄O₂ 214.19 Alloxazine
Riboflavin 7,8-Dimethyl; 10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl] side chain C₁₇H₂₀N₄O₆ 376.37 Isoalloxazine
7,8,10-Trimethylbenzo[g]pteridine-2,4-dione Methyl at positions 7, 8, and 10 C₁₃H₁₂N₄O₂ 256.26 Isoalloxazine
10-(2-Hydroxyethyl)-benzo[g]pteridine-2,4-dione 2-Hydroxyethyl at position 10 C₁₂H₁₀N₄O₃ 258.23 Isoalloxazine

Physicochemical Properties

  • Solubility : Riboflavin derivatives (e.g., 7,8-dimethyl analogs) exhibit higher water solubility due to hydroxylated side chains, whereas this compound is less polar and more lipophilic .
  • Crystallography : The parent compound (1H-benzo[g]pteridine-2,4-dione) crystallizes in a triclinic system (space group P1) with cell parameters a = 5.8027 Å, b = 7.5404 Å, c = 10.1345 Å . Methyl substitution at position 3 likely alters packing efficiency but retains the alloxazine tautomer .

Research Findings

  • Molecular Docking : Riboflavin derivatives show strong binding to flavoproteins due to hydrogen bonding with the ribityl chain, whereas this compound has weaker interactions in silico .
  • Tautomer Stability : Alloxazine tautomers (1H-form) are less common in biological systems compared to isoalloxazine (10H-form), which dominates in cofactors like FAD .

Biological Activity

3-Methyl-1H-benzo[g]pteridine-2,4-dione, also known as alloxazine, is a heterocyclic compound belonging to the pteridine family. It has garnered attention in recent years due to its potential biological activities, particularly in the context of oxidative stress, inflammation, and metabolic disorders. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C₁₁H₈N₄O₂
  • CAS Number: 2891-59-0

The synthesis of this compound typically involves the cyclization of appropriate precursors such as 2,4-diaminobenzoic acid with formic acid under elevated temperatures and catalytic conditions. This compound serves as a building block for more complex pteridine derivatives and has applications in various fields including medicinal chemistry and dye production.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Redox Reactions: The compound can act as an electron donor or acceptor, participating in redox reactions that are crucial for cellular metabolism.
  • Enzyme Modulation: It may interact with specific enzymes and proteins, influencing their activity and thereby affecting metabolic pathways .

Therapeutic Applications

Research indicates that this compound has potential therapeutic applications:

  • Oxidative Stress: Studies have shown that this compound can mitigate oxidative stress by modulating antioxidant enzyme activities. For instance, it has been evaluated for its role in enhancing the activity of superoxide dismutase (SOD) and catalase in cellular models.
  • Inflammation: The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways associated with chronic inflammation. This suggests its potential use in treating inflammatory diseases .

Case Studies

A recent study explored the effects of this compound on metabolic syndrome in a mouse model. The results indicated significant improvements in weight loss and reductions in white adipose tissue mass when treated with this compound compared to control groups. Biochemical analyses revealed enhanced liver function and improved plasma triglyceride levels .

Study FocusFindings
Metabolic SyndromeSignificant weight loss and reduced adipose mass in mice treated with this compound.
Oxidative StressEnhanced activity of antioxidant enzymes (SOD and catalase) observed in treated cells.
InflammationInhibition of pro-inflammatory cytokines was noted in vitro.

Comparative Analysis

When compared to similar compounds within the pteridine family, this compound exhibits distinct properties that enhance its biological activity. For example:

CompoundUnique Features
This compoundExhibits significant antioxidant and anti-inflammatory activities.
Benzo[g]pteridine derivativesGenerally lack the same level of biological efficacy due to structural differences.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing the structural features of 3-methyl-1H-benzo[g]pteridine-2,4-dione?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond lengths, angles, and molecular packing. For example, triclinic crystal symmetry (space group P1) with lattice parameters a = 5.8027 Å, b = 7.5404 Å, and c = 10.1345 Å was reported for the parent benzo[g]pteridine-dione structure .
  • FTIR and NMR complement crystallography by identifying functional groups (e.g., lactam C=O stretches at ~1700 cm⁻¹) and proton environments. Use deuterated solvents (e.g., DMSO-d6) for NMR to avoid signal overlap .
  • Mass spectrometry (HRMS) confirms molecular weight (expected m/z = 214.19 for C₁₀H₆N₄O₂) .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • Accelerated stability studies : Expose the compound to controlled pH (e.g., 1–13), temperature (25–60°C), and light conditions. Monitor degradation via HPLC or UV-Vis spectroscopy at regular intervals .
  • Thermogravimetric analysis (TGA) determines decomposition thresholds (e.g., mass loss above 200°C) .
  • Humidity chambers (e.g., 75% RH) assess hygroscopicity. Note that no existing data on decomposition pathways are available, so kinetic modeling (e.g., Arrhenius plots) is recommended to extrapolate shelf life .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use P95 respirators (NIOSH) or ABEK-P2 filters (EU) to avoid inhalation of particulates. Wear nitrile gloves and chemical-resistant aprons to prevent dermal exposure .
  • Store in airtight containers under inert gas (N₂ or Ar) to prevent oxidation. Label containers with GHS-compliant hazard symbols (e.g., acute toxicity, skin irritation) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD) elucidate the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) to study aggregation tendencies. Use software like COMSOL Multiphysics for mesoscale interactions .
  • Validate simulations with experimental data (e.g., UV-Vis absorption spectra, cyclic voltammetry) .

Q. What strategies resolve contradictions in experimental data, such as conflicting stability or reactivity observations?

  • Methodological Answer :

  • Factorial Design of Experiments (DoE) : Systematically vary factors (e.g., temperature, catalyst loading) to identify interactions affecting stability. Use ANOVA to isolate significant variables .
  • Cross-validation with theoretical models : Compare experimental degradation rates with DFT-predicted activation energies. Discrepancies may indicate unaccounted variables (e.g., trace metal impurities) .
  • Multi-lab replication : Collaborate to standardize protocols (e.g., ISO guidelines) and minimize operator-dependent variability .

Q. How can researchers design experiments to probe the compound’s role in enzymatic or catalytic systems?

  • Methodological Answer :

  • Kinetic assays : Monitor flavin-dependent enzyme activity (e.g., oxidoreductases) using UV-Vis spectroscopy (λ = 450 nm for flavin intermediates). Compare turnover rates with natural cofactors .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to protein targets (e.g., Kd, ΔH, ΔS). Use site-directed mutagenesis to identify key residues in the binding pocket .
  • Inhibitor screening : Employ high-throughput microplate readers to test derivatives for competitive/non-competitive inhibition. Correlate IC₅₀ values with DFT-calculated electron densities .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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3-methyl-1H-benzo[g]pteridine-2,4-dione
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